molecular formula C7H5BrN2O B13922787 3-Amino-5-bromo-2-hydroxybenzonitrile CAS No. 862728-35-6

3-Amino-5-bromo-2-hydroxybenzonitrile

Cat. No.: B13922787
CAS No.: 862728-35-6
M. Wt: 213.03 g/mol
InChI Key: ACSSMNVQNSSHKN-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile typically involves the bromination of 3-Amino-2-hydroxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-2-hydroxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Amino-5-bromo-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzonitrile: Similar structure but lacks the amino group.

    3-Amino-2-hydroxybenzonitrile: Similar structure but lacks the bromo group.

    3-Amino-5-bromobenzonitrile: Similar structure but lacks the hydroxy group.

Uniqueness

3-Amino-5-bromo-2-hydroxybenzonitrile is unique due to the presence of all three functional groups (amino, bromo, and hydroxy) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

862728-35-6

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

3-amino-5-bromo-2-hydroxybenzonitrile

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2,11H,10H2

InChI Key

ACSSMNVQNSSHKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)N)Br

Origin of Product

United States

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